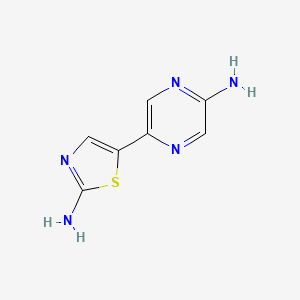

5-(5-Aminopyrazin-2-yl)thiazol-2-amine

Description

5-(5-Aminopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with an aminopyrazine moiety. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is linked to a pyrazine ring (a six-membered diazine) at the 5-position, with an additional amine group at the pyrazine’s 5-position.

Properties

Molecular Formula |

C7H7N5S |

|---|---|

Molecular Weight |

193.23 g/mol |

IUPAC Name |

5-(5-aminopyrazin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H7N5S/c8-6-3-10-4(1-11-6)5-2-12-7(9)13-5/h1-3H,(H2,8,11)(H2,9,12) |

InChI Key |

XDLKAHSWZKEARG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)N)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(5-Aminopyrazin-2-yl)thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

5-(5-Aminopyrazin-2-yl)thiazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and amines

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(5-Aminopyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is explored for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: It has shown promise in the development of anticancer and anti-inflammatory drugs.

Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 5-(5-Aminopyrazin-2-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Pyrazine vs. Pyridine Substitution

- 5-(Pyridin-4-yl)thiazol-2-amine (CAS 146366-04-3): Replaces the aminopyrazine group with a pyridine ring. This compound is used in kinase inhibition studies .

- 5-(5-Methylpyrazin-2-yl)thiazol-2-amine: The methyl group on pyrazine (instead of an amino group) increases hydrophobicity, which could enhance membrane permeability but reduce hydrogen-bonding capacity .

Halogenated and Aromatic Substituents

Heterocyclic Hybrids

- Benzothiazole-pyrimidine analogs (e.g., APY1, APY2): Combine thiazole with pyrimidine rings. APY1 (C17H13N5S) has a molecular weight of 319.39 and a melting point of 297–299°C, indicating high stability. Chlorine substitution (APY7) increases molecular weight (353.83) and slightly lowers the melting point (262–264°C), suggesting reduced crystallinity .

Physicochemical Properties

Key Observations :

- Molecular Weight : Bulky substituents (e.g., benzyl, pyrimidine) increase molecular weight, which may affect pharmacokinetics.

- Melting Points : Higher melting points in benzothiazole-pyrimidine hybrids (e.g., APY1: 297–299°C) suggest strong intermolecular forces due to aromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.